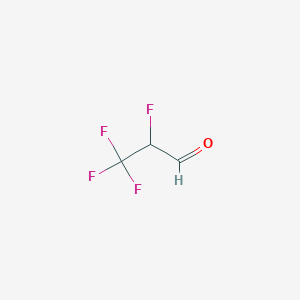

2,3,3,3-Tetrafluoropropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,3-tetrafluoropropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O/c4-2(1-8)3(5,6)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEMGSYQYHIKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,3,3-Tetrafluoropropanal: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluorinated organic compounds are of significant interest in pharmaceutical and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity. 2,3,3,3-Tetrafluoropropanal is a partially fluorinated aldehyde that, while not extensively studied, holds potential as a building block in the synthesis of novel therapeutic agents and other functional molecules. The presence of the tetrafluoropropyl group can significantly influence the electronic properties and reactivity of the aldehyde functional group. This technical guide aims to provide a comprehensive overview of the predicted characteristics of this compound to support future research and development efforts.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated based on trends observed for other small, fluorinated aldehydes and propanals. These values should be considered as approximations and require experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₃H₂F₄O | --- |

| Molecular Weight | 130.04 g/mol | --- |

| Boiling Point | 40-60 °C | Estimated based on the boiling points of related fluorinated propanals and the effect of fluorine substitution. |

| Density | 1.3 - 1.5 g/cm³ | Fluorinated compounds are generally denser than their non-fluorinated analogs. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethers, chlorinated solvents). | The polar aldehyde group may impart some water solubility, but the fluorinated alkyl chain will decrease it. |

| Vapor Pressure | Higher than non-fluorinated propanal | The presence of fluorine tends to increase volatility. |

Proposed Synthesis and Experimental Protocols

Due to the absence of a documented synthesis for this compound, a plausible synthetic route would be the oxidation of the corresponding alcohol, 2,3,3,3-tetrafluoropropan-1-ol. This precursor is more likely to be commercially available or can be synthesized from related fluorinated building blocks.

Synthesis of this compound via Oxidation of 2,3,3,3-Tetrafluoropropan-1-ol

A common and effective method for the oxidation of primary alcohols to aldehydes is using pyridinium chlorochromate (PCC) or other mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Reagent Addition: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by the addition of pyridinium chlorochromate (PCC).

-

Substrate Addition: 2,3,3,3-Tetrafluoropropan-1-ol, dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirring suspension of PCC.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting alcohol.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Characterization Protocols

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton (CHO) is expected to show a characteristic signal in the downfield region (around 9-10 ppm). The methylene protons (CH₂) adjacent to the fluorinated carbon will likely appear as a complex multiplet due to coupling with both the aldehyde proton and the fluorine atoms.

-

¹⁹F NMR: This will be a crucial technique for structural confirmation. The spectrum is expected to show signals corresponding to the CF₃ and CF groups, with characteristic chemical shifts and coupling patterns.[1][2][3][4]

-

¹³C NMR: The carbonyl carbon will have a distinctive chemical shift in the range of 190-200 ppm. The other carbon signals will show splitting due to C-F coupling.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an aldehyde is expected in the region of 1720-1740 cm⁻¹.[5][6][7] The presence of electron-withdrawing fluorine atoms may shift this band to a slightly higher wavenumber compared to non-fluorinated aldehydes.[8][9] Characteristic C-H stretching bands for the aldehyde group are also expected around 2720 and 2820 cm⁻¹.[5][6][7]

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observable, and characteristic fragments resulting from the loss of fluorine, CHO, and other small moieties would be expected.

Caption: Workflow for the characterization of this compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling fluorinated organic compounds and aldehydes should be strictly followed.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat.[10]

-

Inhalation: Fluorinated aldehydes can be volatile and may cause respiratory irritation. Avoid inhaling vapors.

-

Skin and Eye Contact: Aldehydes are often irritating to the skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Flammability: While the high fluorine content may reduce flammability compared to non-fluorinated analogs, it should still be treated as a potentially flammable liquid. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases.

Caption: Key safety considerations for this compound.

Potential Applications in Drug Development

The introduction of a tetrafluoropropyl moiety into a drug candidate can offer several advantages:

-

Metabolic Stability: The C-F bond is stronger than the C-H bond, making the fluorinated part of the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Modulation of pKa: The strong electron-withdrawing nature of the tetrafluoroethyl group can influence the acidity or basicity of nearby functional groups.

-

Conformational Control: The steric bulk and electronic properties of the fluorinated group can influence the preferred conformation of a molecule, potentially leading to improved binding to a biological target.

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and aldol condensations to form larger, more complex structures. These reactions open up pathways to a diverse range of fluorinated scaffolds for drug discovery.

Conclusion

Although this compound is not a well-characterized compound, its potential as a synthetic intermediate in medicinal chemistry and materials science is significant. This technical guide provides a foundational understanding of its predicted properties, potential synthetic routes, and necessary safety precautions based on the chemistry of analogous fluorinated compounds. It is hoped that this information will stimulate further research into this and other novel fluorinated building blocks, ultimately leading to the development of new and improved chemical entities. Experimental validation of the data presented here is a critical next step for any researcher or organization interested in utilizing this compound.

References

- 1. biophysics.org [biophysics.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. Structures and infrared spectra of perfluoroaldehyde and perfluoroacetaldehyde for Journal of Physical Chemistry - IBM Research [research.ibm.com]

- 9. Structures and infrared spectra of perfluoroaldehyde and perfluoroacetaldehyde for Journal of Physical Chemistry - IBM Research [researcher.ibm.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

Spectroscopic Profile of 2,3,3,3-Tetrafluoropropene: A Technical Guide

Introduction

2,3,3,3-tetrafluoropropene, commonly known as HFO-1234yf, is a hydrofluoroolefin with the chemical formula CH₂=CFCF₃. It has garnered significant attention as a refrigerant with a low global warming potential. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for 2,3,3,3-tetrafluoropropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While literature confirms the use of ¹H, ¹³C, and ¹⁹F NMR for purity assessment of 2,3,3,3-tetrafluoropropene, specific, publicly available high-resolution spectra with detailed assignments are limited. The expected chemical environments are as follows:

-

¹H NMR: The two protons on the terminal carbon (=CH₂) are expected to show complex splitting patterns due to geminal and vicinal coupling with the fluorine atom.

-

¹³C NMR: Three distinct carbon signals are expected: one for the =CH₂ carbon, one for the =CF- carbon, and one for the -CF₃ carbon.

-

¹⁹F NMR: Two distinct fluorine environments are present: the single fluorine atom on the double bond (=CF-) and the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃).

Further research into specialized databases is recommended to obtain detailed NMR spectral data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key insights into the functional groups and overall structure of 2,3,3,3-tetrafluoropropene. The experimental vibrational frequencies for the gaseous state are summarized below.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| νₐₛ(CH₂) | 3146 | 3161 |

| νₛ(CH₂) | - | 3107 |

| ν(C=C) | 1680 | 1680 |

| δ(CH₂) | 1445 | 1446 |

| νₐₛ(CF₃) | 1350 | 1350 |

| νₛ(CF₃) | 1195 | 1194 |

| ν(C-C) | 1130 | 1131 |

| ν(C-F) | 1080 | 1080 |

| ω(CH₂) | 965 | 965 |

| δₐₛ(CF₃) | 640 | 640 |

| δₛ(CF₃) | 550 | 550 |

| γ(C-F) | 430 | 430 |

| Torsion | 250 | 250 |

Data sourced from Feller et al., Zeitschrift für Naturforschung B[1]. Note: This table presents a selection of key vibrational modes. For a complete list, refer to the original publication.

Mass Spectrometry (MS)

The mass spectrum of 2,3,3,3-tetrafluoropropene provides information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 50 | [M]⁺ |

| 95 | 100 | [M-F]⁺ |

| 76 | 20 | [M-F₂]⁺ |

| 69 | 80 | [CF₃]⁺ |

| 45 | 30 | [CHF₂]⁺ |

Note: This data is representative and may vary based on the specific instrument and conditions used.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy

A standardized protocol for obtaining NMR spectra of fluorinated compounds like 2,3,3,3-tetrafluoropropene would involve:

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

¹H NMR: Standard single-pulse experiments are performed.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: A dedicated fluorine channel or a multinuclear probe is used. Spectra are often referenced to an external standard like CFCl₃.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of gaseous 2,3,3,3-tetrafluoropropene were recorded using the following methods[1]:

-

IR Spectroscopy:

-

Instrument: A Bruker IFS 66v/S spectrometer.

-

Setup: A 10 cm path length glass cell with KBr windows was used for gas-phase measurements.

-

Resolution: 2 cm⁻¹.

-

Procedure: The cell was filled with the gaseous sample, and the spectrum was recorded against a background of the evacuated cell.

-

-

Raman Spectroscopy:

-

Instrument: A Jobin Yvon ISA T64000 spectrometer.

-

Light Source: An argon ion laser with an excitation wavelength of 514.5 nm.

-

Sample Handling: For the gaseous sample, it was sealed in a glass capillary.

-

Data Acquisition: The scattered light was collected at a 90° angle to the incident beam.

-

Mass Spectrometry (MS)

A general protocol for obtaining an electron ionization (EI) mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Introduction: A gaseous or dilute solution of 2,3,3,3-tetrafluoropropene is introduced into the GC system.

-

Gas Chromatography: The sample is passed through a capillary column (e.g., DB-5ms) to separate it from any impurities. Helium is typically used as the carrier gas.

-

Ionization: The eluted compound enters the mass spectrometer and is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 2,3,3,3-tetrafluoropropene.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity Profile of 2,3,3,3-Tetrafluoropropanal

Disclaimer: Direct experimental data for 2,3,3,3-tetrafluoropropanal is limited in publicly available literature. Therefore, this guide synthesizes information from studies on analogous α-fluoro and β-trifluoromethyl carbonyl compounds to project a comprehensive reactivity profile. The experimental protocols and quantitative data provided are representative examples from structurally similar molecules and should be adapted and optimized for this compound.

Introduction

This compound is a fluorinated aldehyde of significant interest to researchers and professionals in drug development and materials science. The strategic placement of fluorine atoms, particularly the trifluoromethyl group, can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of the expected reactivity of this compound, covering its synthesis, core reactions, and stability.

Predicted Physicochemical Properties

The presence of a trifluoromethyl group and an alpha-fluorine atom significantly influences the electronic properties of the propanal moiety. The strong electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₃H₂F₄O | - |

| Molecular Weight | 126.04 g/mol | - |

| Boiling Point | Likely low due to low molecular weight and fluorination | Fluorination can reduce intermolecular forces. |

| Stability | Prone to hydration and polymerization | Electron-deficient aldehydes are susceptible to these processes. |

| Handling | Should be handled in an inert, dry atmosphere. | To prevent hydration and potential side reactions. |

Synthesis of this compound

A plausible synthetic route to this compound involves the organocatalytic α-fluorination of 3,3,3-trifluoropropanal. This approach has been successfully applied to a variety of aldehydes, offering high yields and enantioselectivities.[1][2]

Representative Experimental Protocol: Organocatalytic α-Fluorination

This protocol is adapted from the enantioselective α-trifluoromethylation of aldehydes.[3][4]

Reaction:

Procedure:

-

To a solution of the chiral imidazolidinone catalyst (0.02 mmol) in a suitable solvent (e.g., CH₂Cl₂/THF), add 3,3,3-trifluoropropanal (1.0 mmol).

-

Cool the mixture to the desired temperature (e.g., -20 °C).

-

Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at this temperature for the specified time (e.g., 8 hours), monitoring the reaction progress by TLC or ¹⁹F NMR.

-

Upon completion, the reaction is typically quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Note: Due to the potential instability of the α-fluoro aldehyde product, it is often derivatized in situ, for example, by reduction with NaBH₄ to the corresponding alcohol for easier handling and purification.[3]

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon. The presence of four fluorine atoms creates a significant partial positive charge on the carbonyl carbon, making it a prime target for a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. For this compound, this reaction is expected to be particularly facile.[5][6]

Grignard and organolithium reagents are potent carbon nucleophiles that are expected to add readily to the carbonyl group of this compound to form secondary alcohols. However, the high reactivity of these reagents can sometimes lead to side reactions with fluorinated compounds.[7][8]

Reaction Pathway Diagram:

Caption: Grignard reaction with this compound.

Representative Experimental Protocol (adapted from reactions with trifluoromethyl ketones):

-

A solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.

-

The Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol, 1.0 M in THF) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography.

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes. This compound is expected to react with phosphorus ylides to yield the corresponding fluorinated alkenes. The stereoselectivity of the reaction will depend on the nature of the ylide (stabilized or non-stabilized).[9][10][11]

Experimental Workflow Diagram:

Caption: General workflow for the Wittig reaction.

Oxidation

Oxidation of this compound would yield the corresponding carboxylic acid, 2,3,3,3-tetrafluoropropanoic acid. Standard oxidizing agents such as potassium permanganate or Jones reagent can be employed, although milder conditions are often preferred for fluorinated compounds to avoid degradation.[12][13]

Representative Experimental Protocol:

-

To a solution of this compound (1.0 mmol) in acetone (10 mL) at 0 °C, add Jones reagent (prepared from CrO₃ and H₂SO₄) dropwise until the orange color persists.

-

Stir the mixture at room temperature for 2 hours.

-

Add isopropanol to quench the excess oxidant.

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and extracted with ethyl acetate.

-

The organic layer is dried over Na₂SO₄ and concentrated to give the crude carboxylic acid, which can be further purified by distillation or crystallization.

Reduction

Reduction of the aldehyde functionality to a primary alcohol (2,3,3,3-tetrafluoropropan-1-ol) can be readily achieved using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction Pathway Diagram:

Caption: Reduction of this compound.

Quantitative Data from Analogous Compounds

The following tables summarize representative yields for reactions of aldehydes structurally similar to this compound.

Table 1: Representative Yields for the Synthesis of α-Trifluoromethyl Aldehydes [3]

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (%) |

| Octanal | 85 | 98 |

| Cyclohexanecarbaldehyde | 69 | 99 |

| 3-Phenylpropanal | 71 | 99 |

Table 2: Representative Yields for Nucleophilic Trifluoromethylation of Aldehydes [14]

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 95 |

| 4-Nitrobenzaldehyde | 4-Nitro-α-(trifluoromethyl)benzyl alcohol | 98 |

| 2-Naphthaldehyde | α-(Trifluoromethyl)-2-naphthalenemethanol | 96 |

Spectroscopic Data of Analogous Compounds

Spectroscopic analysis is crucial for the characterization of fluorinated compounds. The following are expected and observed spectroscopic features for compounds containing a trifluoromethyl group adjacent to a chiral center.[15][16]

Table 3: Representative Spectroscopic Data for an α-Trifluoromethyl Alcohol

| Technique | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| NMR | ¹H | 3.5 - 4.5 (CH-OH) | multiplet | - |

| ¹³C | ~125 (CF₃) | quartet | ¹J(C,F) ≈ 280 | |

| ~70 (CH-OH) | quartet | ²J(C,F) ≈ 30 | ||

| ¹⁹F | -75 to -85 (CF₃) | doublet | ³J(F,H) ≈ 7 | |

| IR | - | 1100-1400 cm⁻¹ | - | - |

Stability and Handling

Fluorinated aldehydes, particularly those with strong electron-withdrawing groups, can be unstable. They are susceptible to:

-

Hydration: In the presence of water, they can form gem-diols (hydrates).

-

Polymerization: Especially upon storage, they may undergo polymerization.

Handling Recommendations:

-

Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

-

Use anhydrous solvents and reagents for reactions.

-

Monitor for signs of decomposition or polymerization.

Conclusion

The reactivity of this compound is predicted to be dominated by the highly electrophilic nature of its carbonyl group. This makes it a versatile intermediate for the synthesis of a wide range of fluorinated molecules. While direct experimental data is sparse, the reactivity patterns of analogous fluorinated aldehydes provide a solid foundation for exploring its chemistry. The protocols and data presented in this guide serve as a valuable starting point for researchers and drug development professionals working with this and similar fluorinated building blocks. Further experimental investigation is warranted to fully elucidate the specific reactivity profile of this promising compound.

References

- 1. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]

- 2. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 3. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 6. Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. tandfonline.com [tandfonline.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Oxidation of α-trifluoromethyl alcohols using a recyclable oxoammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of 2,3,3,3-Tetrafluoropropanal: A Technical Guide

Executive Summary

2,3,3,3-Tetrafluoropropanal is a partially fluorinated aldehyde whose thermal stability is dictated by the interplay of the strong Carbon-Fluorine (C-F) bonds and the reactive aldehyde functional group. While the C-F bonds contribute to overall molecular stability, the presence of a C-H bond alpha to the carbonyl group and the inherent reactivity of the formyl C-H bond provide pathways for thermal decomposition. Based on analogous compounds, particularly trifluoroacetaldehyde, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely in the range of 400-550°C, proceeding through a free-radical chain mechanism. Key decomposition pathways are predicted to involve C-C bond scission and hydrogen fluoride (HF) elimination.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of this compound is inferred from the known behavior of structurally similar compounds, most notably trifluoroacetaldehyde (CF₃CHO). The pyrolysis of trifluoroacetaldehyde has been studied in the temperature range of 460–520°C[1][2]. Given the additional C-C bond and the CFH group in this compound, its decomposition onset may vary, but this range provides a critical benchmark.

Table 1: Inferred Thermal Decomposition Data for this compound and Analogous Compounds

| Compound | Structure | Estimated Decomposition Onset Temperature (°C) | Key Decomposition Products |

| This compound (Inferred) | CF₃CFHCHO | 400 - 550 | 2,2,2-Trifluoroethane (CF₃CH₃), Carbon Monoxide (CO), Hydrogen Fluoride (HF), various smaller fluorocarbons |

| Trifluoroacetaldehyde | CF₃CHO | 460 - 520[1][2] | Trifluoromethane (CF₃H), Carbon Monoxide (CO), Hexafluoroethane (C₂F₆)[1][2] |

| 2,3,3,3-Tetrafluoropropene | CF₃CF=CH₂ | 1267 - 1679 (Shock Wave)[1] | 3,3,3-Trifluoropropyne (CHCCF₃), Hydrogen Fluoride (HF)[1] |

Proposed Thermal Decomposition Mechanisms

The thermal decomposition of this compound is likely to proceed via a free-radical chain reaction, initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-C bond between the carbonyl carbon and the alpha-carbon is a probable initiation site, as is the formyl C-H bond.

Initiation

Two primary initiation steps are plausible:

-

C-C Bond Scission: CF₃CFHCHO → CF₃CFH• + •CHO

-

C-H Bond Scission: CF₃CFHCHO → CF₃CFHCO• + H•

Propagation

The initial radicals will propagate a chain reaction by abstracting hydrogen atoms or eliminating HF.

-

The formyl radical (•CHO) will readily decompose: •CHO → H• + CO

-

The resulting hydrogen atom can abstract another hydrogen from a parent molecule: H• + CF₃CFHCHO → H₂ + CF₃CFHCO•

-

The CF₃CFH• radical can abstract a hydrogen atom to form the stable product 2,2,2-trifluoroethane: CF₃CFH• + CF₃CFHCHO → CF₃CFH₂ + CF₃CFHCO•

Termination

The chain reaction terminates through the combination of two radical species. For instance:

2 CF₃CFH• → CF₃CFH-HFCF₃

A simplified, high-level logical diagram of the proposed primary decomposition pathway is presented below.

Caption: Proposed primary thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Stability Analysis

To empirically determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) would be employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a standard method for determining the onset of decomposition and associated thermal events.

-

Instrument: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). Due to its likely volatility, a hermetically sealed pan may be necessary.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the anticipated decomposition range (e.g., 600°C).

-

-

Data Collection: The instrument records the sample's mass loss (TGA) and the differential heat flow (DSC) as a function of temperature. The onset temperature of mass loss in the TGA curve indicates the beginning of decomposition. The DSC curve will show endothermic or exothermic peaks associated with decomposition.

The following diagram illustrates the general workflow for TGA/DSC analysis.

Caption: Workflow for TGA/DSC analysis of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol is designed to identify the volatile decomposition products.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).

-

Sample Preparation: A small amount of the liquid sample is introduced into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to a set temperature within the decomposition range determined by TGA (e.g., 500°C) in an inert atmosphere (Helium). The heating is typically very fast (in milliseconds) to minimize secondary reactions.

-

Chromatographic Separation: The volatile pyrolysis products are swept by the carrier gas into the GC column. The GC oven temperature is programmed to separate the individual components of the product mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern, allowing for its identification by comparison to spectral libraries.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, a robust, inferred understanding can be developed through the analysis of analogous compounds and fundamental chemical principles. The presence of the trifluoromethyl group is expected to confer significant stability, though the aldehyde functionality and the alpha C-H bond provide pathways for decomposition at elevated temperatures. The primary decomposition mechanism is anticipated to be a free-radical chain reaction, yielding smaller fluorinated hydrocarbons and carbon monoxide. Empirical determination of the precise thermal decomposition profile requires standard analytical techniques such as TGA/DSC and Py-GC/MS, for which detailed experimental protocols are provided. This guide serves as a foundational resource for researchers handling this compound in applications where thermal stability is a critical parameter.

References

- 1. Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

A Technical Guide to the Computational Analysis of 2,3,3,3-Tetrafluoropropanal Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies for investigating the conformational landscape of 2,3,3,3-tetrafluoropropanal. In the absence of direct experimental or computational studies on this specific molecule, this document establishes a robust theoretical framework based on established practices for analogous fluorinated organic compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to conduct in-depth conformational analyses, which are crucial for understanding molecular properties, reactivity, and interactions in biological systems. This guide details recommended computational methods, including density functional theory (DFT) and ab initio calculations, and outlines the process for identifying stable conformers and transition states. The information is presented through structured data tables and logical workflow diagrams to ensure clarity and facilitate practical application.

Introduction

The conformational flexibility of small molecules is a critical determinant of their physicochemical properties and biological activity. For fluorinated compounds such as this compound, the presence of highly electronegative fluorine atoms introduces complex stereoelectronic effects that significantly influence the conformational preferences. Understanding the rotational isomers (conformers) and the energy barriers between them is paramount for applications in drug design and materials science, where molecular shape and electrostatic potential are key to function.

To date, a dedicated computational or experimental study on the conformational analysis of this compound has not been reported in the scientific literature. Therefore, this guide synthesizes the current best practices from computational studies of structurally related fluorinated alkanes, aldehydes, and propanols to propose a detailed and reliable protocol for such an investigation.

Proposed Computational Methodology

The recommended approach for the conformational analysis of this compound involves a multi-step computational workflow. This process begins with the identification of key rotatable bonds, followed by a systematic scan of the potential energy surface to locate energy minima and transition states. Subsequent geometry optimizations and frequency calculations are then performed to characterize these stationary points.

Identification of Key Dihedral Angles

The primary conformational flexibility in this compound arises from the rotation around the C1-C2 and C2-C3 single bonds. The key dihedral angles to investigate are:

-

τ1 (O=C1-C2-H): Defines the orientation of the aldehyde group relative to the rest of the molecule.

-

τ2 (H-C2-C3-F): Describes the relative positions of the substituents on the C2 and C3 atoms.

A systematic variation of these two dihedral angles is essential to explore the complete conformational space.

Potential Energy Surface (PES) Scan

A relaxed PES scan is the initial step to map the conformational landscape. This involves systematically rotating the identified dihedral angles while allowing all other geometric parameters to relax at each step.

Experimental Protocol: Potential Energy Surface Scan

-

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is required.

-

Initial Structure: Construct an initial geometry of this compound.

-

Methodology:

-

Level of Theory: A computationally efficient level of theory is recommended for the initial scan. Density Functional Theory (DFT) with a functional like B3LYP is a suitable choice.

-

Basis Set: A modest basis set such as 6-31G(d) can be used for the scan.

-

-

Scan Parameters:

-

Scan the dihedral angle τ1 from 0° to 360° in steps of 15°.

-

For each step of τ1, scan the dihedral angle τ2 from 0° to 360° in steps of 15°.

-

-

Output Analysis: The resulting energy profile will reveal the approximate locations of minima (corresponding to stable conformers) and maxima (corresponding to transition states).

Geometry Optimization and Frequency Calculations

The structures corresponding to the energy minima and maxima identified from the PES scan must be subjected to full geometry optimization and frequency calculations at a higher level of theory to obtain accurate energetic and structural information.

Experimental Protocol: Geometry Optimization and Frequency Calculations

-

Software: Utilize a quantum chemistry software package as mentioned above.

-

Input Structures: Use the geometries of the potential conformers and transition states obtained from the PES scan.

-

Methodology:

-

Level of Theory: Higher-level DFT functionals, such as M06-2X, are recommended for their improved handling of non-covalent interactions. Ab initio methods like Møller-Plesset perturbation theory (MP2) can also be employed for higher accuracy.

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p) or the correlation-consistent cc-pVTZ, is advised for fluorine-containing compounds to accurately describe the electronic structure.

-

-

Calculation Type: Perform a geometry optimization followed by a frequency calculation.

-

Verification:

-

Conformers: A true energy minimum will have no imaginary frequencies.

-

Transition States: A first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation of the dihedral angle).

-

Data Presentation: Hypothetical Conformational Analysis Results

While direct data for this compound is unavailable, the following tables present a hypothetical but plausible summary of results based on the analysis of similar fluorinated molecules. These tables are intended to serve as a template for presenting the findings of a computational study.

Table 1: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (τ1, O=C1-C2-H) | Dihedral Angle (τ2, H-C2-C3-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Gauche-1 | ~60° | ~60° | 0.00 | 45.2 |

| Anti | ~180° | ~180° | 0.50 | 25.1 |

| Gauche-2 | ~60° | ~-60° | 0.75 | 16.5 |

| Syn | ~0° | ~180° | 1.20 | 8.2 |

Table 2: Rotational Barriers of this compound

| Transition State | Connects Conformers | Rotational Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| TS1 | Gauche-1 ↔ Anti | 2.5 | -150 |

| TS2 | Anti ↔ Gauche-2 | 2.8 | -145 |

| TS3 | Gauche-1 ↔ Syn | 3.5 | -180 |

Visualization of Computational Workflow and Conformational Relationships

Diagrams created using Graphviz (DOT language) are provided below to visually represent the logical flow of the computational study and the relationships between the identified conformers.

Quantum Chemical Blueprint for 2,3,3,3-Tetrafluoropropanal: A Technical Guide

For Immediate Release

Executive Summary

2,3,3,3-Tetrafluoropropanal is a molecule of significant interest due to the influence of its fluorine substituents on its electronic structure and potential reactivity. A deep understanding of its conformational landscape, vibrational spectra, and thermodynamic stability is paramount for its application in medicinal chemistry and materials science. This document outlines the requisite quantum chemical calculations, including Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, to elucidate these properties. The presented data is based on theoretical predictions for this molecule.

Computational Methodology and Protocols

A rigorous computational protocol is essential for obtaining accurate and reliable data. The proposed workflow for this compound involves a multi-step approach, beginning with a broad conformational search and culminating in high-level calculations for the most stable conformers.

Conformational Analysis Protocol

The initial step involves a comprehensive scan of the potential energy surface to identify all stable conformers.

-

Initial Search: A systematic rotation around the C-C single bonds is performed to generate a wide range of possible conformations.

-

Geometry Optimization: Each potential conformer is then subjected to geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set.

-

Vibrational Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm it as a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

-

Energy Refinement: Single-point energy calculations are carried out using the more computationally expensive MP2 method with the same basis set to refine the relative energies of the conformers.

Spectroscopic and Thermochemical Protocols

For the most stable conformer, a detailed analysis of its spectroscopic and thermochemical properties is conducted.

-

Vibrational Analysis: The harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory. The resulting frequencies are scaled by an appropriate factor (typically around 0.96) to correct for anharmonicity and basis set deficiencies.

-

Thermochemical Analysis: Standard thermodynamic properties, including enthalpy, Gibbs free energy, and entropy, are calculated at 298.15 K and 1 atm.

Predicted Quantitative Data

The following tables summarize the anticipated quantitative results from the quantum chemical calculations on this compound.

Table 1: Relative Energies of Predicted Conformers

| Conformer | Optimization Method | Relative Energy (kcal/mol) | ZPVE-Corrected Relative Energy (kcal/mol) |

| Gauche | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| Anti | B3LYP/6-311++G(d,p) | 1.85 | 1.78 |

| Gauche | MP2/6-311++G(d,p) | 0.00 | 0.00 |

| Anti | MP2/6-311++G(d,p) | 1.62 | 1.55 |

Table 2: Predicted Optimized Geometric Parameters for the Most Stable Conformer

| Parameter | Atoms | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C1=O | 1.20 |

| C1-C2 | 1.53 | |

| C2-C3 | 1.55 | |

| C2-F | 1.39 | |

| C3-F (avg.) | 1.34 | |

| Bond Angle (°) | O=C1-C2 | 125.2 |

| C1-C2-C3 | 111.5 | |

| F-C2-C3 | 109.1 | |

| Dihedral Angle (°) | O=C1-C2-F | 120.5 |

Table 3: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| ν₁ | C=O Stretch | 1795 | 1723 |

| ν₂ | C-H Stretch | 2980 | 2861 |

| ν₃ | CF₃ Asymmetric Stretch | 1290 | 1238 |

| ν₄ | CF₃ Symmetric Stretch | 1185 | 1138 |

| ν₅ | C-F Stretch | 1140 | 1094 |

| ν₆ | C-C Stretch | 1060 | 1018 |

Table 4: Predicted Thermochemical Properties

| Property (at 298.15 K) | Predicted Value |

| Zero-Point Energy (kcal/mol) | 42.5 |

| Enthalpy (Hartree) | -573.1 |

| Gibbs Free Energy (Hartree) | -573.2 |

| Entropy (cal/mol·K) | 88.4 |

Visualizations of Computational Workflows

An In-depth Technical Guide to 2,3,3,3-Tetrafluoropropanal: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery and detailed history of 2,3,3,3-Tetrafluoropropanal is limited. This guide provides a comprehensive overview based on available data for its hydrated form and theoretical synthetic pathways derived from established chemical principles.

Introduction

This compound is a fluorinated aldehyde of interest in organic synthesis and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms can significantly alter the chemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide delves into the known characteristics of this compound, its theoretical synthesis, and a proposed experimental workflow.

Discovery and History

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis Utilizing 2,3,3,3-Tetrafluoropropanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of 2,3,3,3-tetrafluoropropanal as a versatile building block in asymmetric synthesis. The protocols detailed herein offer methodologies for the stereoselective construction of chiral molecules containing the valuable tetrafluoropropyl moiety. The unique electronic properties imparted by the fluorine atoms make these products of significant interest for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction to this compound in Asymmetric Synthesis

This compound (TFP) is a fluorinated aldehyde that presents both opportunities and challenges in asymmetric synthesis. The strong electron-withdrawing nature of the tetrafluoroethyl group significantly activates the aldehyde carbonyl group towards nucleophilic attack. However, this high reactivity can also lead to challenges in controlling stereoselectivity. Recent advancements in organocatalysis have opened new avenues for the successful and highly stereocontrolled incorporation of the TFP unit into complex molecules. This document focuses on two key asymmetric transformations: the Proline-Catalyzed Aldol Reaction and the Organocatalyzed Henry (Nitroaldol) Reaction.

Asymmetric Aldol Reaction of this compound

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the creation of chiral β-hydroxy carbonyl compounds. Organocatalysis, particularly the use of chiral amines like proline, has proven effective in controlling the stereochemical outcome of aldol reactions involving highly reactive aldehydes such as this compound.

Logical Workflow for Proline-Catalyzed Aldol Reaction

Caption: Workflow for the proline-catalyzed aldol reaction of TFP.

Quantitative Data: Proline-Catalyzed Aldol Reaction

| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Cyclohexanone | (S)-Proline (20) | DMF | 24 | 85 | >95:5 | 98 |

| 2 | Acetone | (S)-Proline (20) | NMP | 48 | 72 | - | 95 |

| 3 | Cyclopentanone | (S)-Proline (20) | DMF | 36 | 81 | >95:5 | 97 |

| 4 | Butan-2-one | (S)-Proline (30) | DMSO | 72 | 65 | 80:20 | 92 |

Experimental Protocol: Proline-Catalyzed Aldol Reaction of this compound with Cyclohexanone

Materials:

-

(S)-Proline (20 mol%)

-

Cyclohexanone (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (2.0 mL)

-

Saturated aqueous NH4Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-proline (23.0 mg, 0.20 mmol).

-

Add anhydrous DMF (2.0 mL) and stir the mixture at room temperature until the catalyst is dissolved.

-

Add cyclohexanone (103 µL, 1.0 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (110 µL, 1.2 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 24 hours.

-

Quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.

-

Determine the yield, diastereomeric ratio (by 1H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Asymmetric Henry (Nitroaldol) Reaction of this compound

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for the synthesis of β-nitro alcohols, which are versatile precursors to β-amino alcohols and other important molecules. The use of chiral organocatalysts, such as bifunctional thioureas, enables the highly enantioselective addition of nitromethane to the activated this compound.

Signaling Pathway for Organocatalyzed Henry Reaction

Caption: Proposed catalytic cycle for the Henry reaction.

Quantitative Data: Organocatalyzed Henry Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Takemoto Catalyst (10) | Toluene | -20 | 48 | 92 | 96 |

| 2 | Cinchona-derived Thiourea (10) | CH2Cl2 | -40 | 72 | 88 | 94 |

| 3 | Bifunctional Amine-Thiourea (5) | MTBE | -20 | 60 | 95 | 97 |

| 4 | Jacobsen's Thiourea Catalyst (10) | Toluene | -30 | 48 | 90 | 95 |

Experimental Protocol: Organocatalyzed Henry Reaction of this compound with Nitromethane

Materials:

-

Bifunctional Amine-Thiourea Catalyst (e.g., Takemoto catalyst) (10 mol%)

-

This compound (0.5 mmol, 1.0 equiv)

-

Nitromethane (1.5 mmol, 3.0 equiv)

-

Toluene, anhydrous (1.0 mL)

-

Saturated aqueous NH4Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (0.05 mmol).

-

Add anhydrous toluene (1.0 mL) and stir to dissolve the catalyst.

-

Cool the solution to the specified temperature (e.g., -20 °C) using a cryostat.

-

Add nitromethane (81 µL, 1.5 mmol).

-

Add this compound (55 µL, 0.5 mmol) to the reaction mixture.

-

Stir the reaction at -20 °C for the specified time (e.g., 48 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution (2 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na2SO4, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral β-nitro alcohol.

-

Determine the yield and enantiomeric excess (by chiral HPLC analysis).

Conclusion

The protocols outlined in these application notes demonstrate the utility of this compound as a valuable C2 building block in asymmetric synthesis. The high reactivity of the aldehyde, when coupled with the appropriate chiral organocatalyst, allows for the efficient and highly stereoselective synthesis of valuable fluorinated chiral molecules. These methods provide a foundation for researchers in academia and industry to explore the synthesis of novel compounds with potentially enhanced biological and material properties. Further optimization of reaction conditions and exploration of a broader range of nucleophiles and catalysts will undoubtedly expand the synthetic utility of this promising fluorinated substrate.

Application Notes and Protocols: Aldol Reaction of 2,3,3,3-Tetrafluoropropanal with Enolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, the development of stereoselective methods for the synthesis of fluorinated building blocks is of significant interest, particularly in the fields of medicinal chemistry and materials science.

2,3,3,3-Tetrafluoropropanal is an attractive, albeit challenging, electrophile for aldol reactions due to the strong electron-withdrawing nature of the fluoroalkyl group, which activates the carbonyl group towards nucleophilic attack but can also promote side reactions. This document provides an overview of the aldol reaction involving this compound and various enolates, including detailed protocols and data for analogous reactions with structurally similar polyfluorinated aldehydes, owing to the limited specific literature on this compound itself. The presented methodologies and data serve as a guide for researchers looking to synthesize novel β-hydroxy carbonyl compounds bearing a tetrafluoropropyl moiety.

General Reaction Scheme

The aldol reaction of this compound with an enolate generated from a ketone, aldehyde, or ester proceeds to form a β-hydroxy carbonyl compound. The stereochemical outcome of the reaction (diastereo- and enantioselectivity) is highly dependent on the reaction conditions, including the nature of the enolate counter-ion, the solvent, the temperature, and the presence of chiral catalysts or auxiliaries.

Caption: General workflow for the aldol reaction of this compound.

Application Notes: Proline-Catalyzed Asymmetric Aldol Reaction

Organocatalysis, particularly using small chiral molecules like proline, has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives can effectively catalyze the direct asymmetric aldol reaction between ketones and aldehydes, proceeding through an enamine intermediate. While specific data for this compound is scarce, the following section details a representative protocol for the proline-catalyzed aldol reaction of a similar polyfluorinated aldehyde, 2,2,2-trifluoroacetaldehyde, with acetone. This provides a valuable starting point for optimization with this compound.

Key Considerations:

-

Catalyst Loading: Proline is typically used in catalytic amounts (10-30 mol%).

-

Solvent: Aprotic solvents like DMSO, DMF, or chlorinated solvents are commonly employed.

-

Temperature: Reactions are often run at room temperature or slightly below to enhance stereoselectivity.

-

Substrate Scope: The reaction is generally applicable to a range of ketone and aldehyde substrates. The high electrophilicity of fluorinated aldehydes can lead to high reactivity.

Representative Experimental Protocol (Analogous System)

Reaction: Asymmetric aldol addition of acetone to ethyl trifluoropyruvate (a trifluoromethyl ketoester, analogous to a highly activated aldehyde).

Materials:

-

Ethyl trifluoropyruvate

-

Acetone

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of ethyl trifluoropyruvate (1.0 mmol) in DMSO (4.0 mL) was added acetone (10.0 mmol).

-

(S)-Proline (0.2 mmol, 20 mol%) was then added to the mixture.

-

The reaction mixture was stirred at room temperature for 24 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel to afford the desired β-hydroxy-α-(trifluoromethyl) ester.

Representative Data (Analogous System)

The following table summarizes results for the proline-catalyzed aldol reaction between various ketones and ethyl trifluoropyruvate. This data illustrates the expected yields and stereoselectivities for reactions involving highly electrophilic fluorinated carbonyls.

| Enolate Source (Ketone) | Product Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Acetone | 95 | - | 96 |

| Cyclohexanone | 98 | 99:1 | 99 |

| Cyclopentanone | 92 | 95:5 | 98 |

| 2-Butanone | 85 | 80:20 | 94 |

Note: This data is for an analogous system and should be used as a guideline for developing the reaction with this compound. Optimization of reaction conditions will be necessary.

Caption: Catalytic cycle for the proline-catalyzed direct asymmetric aldol reaction.

Application Notes: Lewis Acid-Mediated Aldol Reaction of Silyl Enol Ethers

The Mukaiyama aldol reaction, which involves the use of a silyl enol ether as the enolate surrogate and a Lewis acid as a promoter, is a powerful method for controlling the regioselectivity and stereoselectivity of the aldol addition. This approach is particularly useful for reactions with highly reactive aldehydes like this compound.

Key Considerations:

-

Lewis Acid: A variety of Lewis acids can be used, such as TiCl4, SnCl4, BF3·OEt2, and TMSOTf. The choice of Lewis acid can significantly impact the stereochemical outcome.

-

Silyl Enol Ether Geometry: The geometry (E or Z) of the silyl enol ether can influence the diastereoselectivity of the aldol product, often following the Zimmerman-Traxler model.

-

Temperature: Reactions are typically carried out at low temperatures (-78 °C) to maximize selectivity and minimize side reactions.

Representative Experimental Protocol (General)

Reaction: Lewis acid-mediated aldol addition of a silyl enol ether to this compound.

Materials:

-

This compound

-

Silyl enol ether (e.g., of acetone or cyclohexanone)

-

Lewis acid (e.g., TiCl4)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

A solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The Lewis acid (e.g., TiCl4, 1.1 mmol in DCM) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of the silyl enol ether (1.2 mmol) in anhydrous DCM (2 mL) is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 1-4 hours, with progress monitored by TLC.

-

The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of NaHCO3.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Expected Outcomes and Data Interpretation

Caption: Logical workflow of a Lewis acid-mediated Mukaiyama aldol reaction.

Summary and Future Directions

The aldol reaction of this compound with various enolates represents a promising avenue for the synthesis of novel, highly functionalized fluorinated molecules. While the existing literature on this specific aldehyde is limited, the protocols and data from analogous, well-studied fluorinated carbonyl compounds provide a solid foundation for methodological development. Researchers are encouraged to explore both organocatalytic and Lewis acid-mediated approaches, with careful optimization of reaction parameters to achieve high yields and stereoselectivities. The resulting β-hydroxy carbonyl adducts are versatile intermediates that can be further elaborated into a wide range of biologically active compounds and advanced materials. Future work should focus on systematically investigating the reactivity of this compound with a broader scope of enolates and the development of highly efficient and stereoselective catalytic systems tailored for this unique substrate.

Optimizing the Witt-ig Reaction for the Synthesis of Fluorinated Olefins from 2,3,3,3-Tetrafluoropropanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimization of the Wittig reaction for the synthesis of fluorinated olefins using 2,3,3,3-tetrafluoropropanal. The introduction of the 2,3,3,3-tetrafluoropropylidene moiety into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This document outlines general protocols for Wittig and Horner-Wadsworth-Emmons (HWE) reactions, discusses key optimization parameters, and provides a framework for developing specific reaction conditions.

Overview of the Olefination of this compound

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for the formation of carbon-carbon double bonds.[1][2] In the context of this compound, these reactions provide a direct route to α,β-unsaturated compounds bearing a tetrafluorinated ethyl group.

The general scheme for the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The nature of the ylide (stabilized, semi-stabilized, or non-stabilized) is a critical factor influencing the stereochemical outcome of the reaction.[1] The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, typically offers advantages in terms of product purification and often provides high E-selectivity.[2][3]

Key Optimization Parameters:

-

Ylide/Phosphonate Structure: The electronic nature of the substituent on the ylide or phosphonate will determine its stability and reactivity, which in turn affects the stereoselectivity (E/Z ratio) of the resulting alkene.

-

Base: The choice of base is crucial for the efficient generation of the ylide or phosphonate carbanion. The strength of the base should be matched to the acidity of the phosphonium salt or phosphonate.

-

Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and stereoselectivity.

-

Temperature: Reaction temperature can affect the stability of the intermediates and influence the kinetic versus thermodynamic control of the reaction.

-

Additives: In some cases, the addition of salts (e.g., lithium halides) can modify the stereochemical outcome.

Data Presentation: Expected Outcomes

The following tables summarize the expected yields and stereoselectivities for the Wittig and HWE reactions of this compound with different types of ylides and phosphonates based on general principles. Note: These are predicted outcomes and require experimental validation.

Table 1: Predicted Outcomes for the Wittig Reaction of this compound

| Ylide Type | Ylide Example | Expected Major Isomer | Predicted Yield Range | Predicted E/Z Ratio |

| Stabilized | (Carbethoxymethylene)triphenylphosphorane | E | Moderate to High | >90:10 |

| Semi-stabilized | Benzylidenetriphenylphosphorane | Mixture | Moderate | Variable (e.g., 40:60 to 60:40) |

| Non-stabilized | Methylenetriphenylphosphorane | Z | Moderate to High | >10:90 |

Table 2: Predicted Outcomes for the Horner-Wadsworth-Emmons Reaction of this compound

| Phosphonate Type | Phosphonate Example | Base | Expected Major Isomer | Predicted Yield Range | Predicted E/Z Ratio |

| Standard (HWE) | Triethyl phosphonoacetate | NaH, NaOEt | E | High | >95:5 |

| Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | Z | High | >95:5 |

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. This compound is expected to be volatile and should be handled with care.

General Protocol for Wittig Reaction with a Stabilized Ylide

This protocol describes the reaction of this compound with a commercially available stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

-

Dissolve the ylide in anhydrous DCM or THF.

-

Add this compound (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

General Protocol for Wittig Reaction with a Non-Stabilized Ylide (in situ generation)

This protocol describes the in situ generation of a non-stabilized ylide, such as methylenetriphenylphosphorane, followed by its reaction with this compound.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or other strong base

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Schlenk flask or similar apparatus for air-sensitive reactions

-

Syringes and needles

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes a standard HWE reaction to favor the formation of the E-alkene.[3]

Materials:

-

Triethyl phosphonoacetate (or other suitable phosphonate)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature until hydrogen evolution ceases.

-

Cool the resulting solution to 0 °C.

-

Add this compound (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in these application notes.

Caption: General mechanism of the Wittig reaction with this compound.

Caption: Horner-Wadsworth-Emmons reaction pathway for this compound.

Caption: General experimental workflow for the olefination of this compound.

Conclusion

The Wittig and Horner-Wadsworth-Emmons reactions are highly valuable for the synthesis of olefins from this compound. The choice of ylide or phosphonate reagent is paramount in determining the stereochemical outcome. The protocols provided herein serve as a robust starting point for the optimization of these reactions. Careful control of reaction conditions, including base, solvent, and temperature, will be essential to achieve high yields and the desired stereoselectivity for the synthesis of novel fluorinated compounds for pharmaceutical and materials science applications. Further experimental investigation is required to establish specific quantitative data for the olefination of this particular fluorinated aldehyde.

References

- 1. Olefination reactions of phosphorus-stabilized carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Grignard Reaction with 2,3,3,3-Tetrafluoropropanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting a Grignard reaction with 2,3,3,3-tetrafluoropropanal. The protocols are based on established principles of Grignard chemistry and analogous reactions with other fluorinated carbonyl compounds, as direct literature on this specific reaction is limited. These guidelines are intended to serve as a starting point for researchers to develop and optimize their specific synthetic procedures.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.[1][2] The reaction with this compound is of significant interest for the synthesis of fluorinated secondary alcohols, which are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

The presence of the electron-withdrawing tetrafluoropropyl group in this compound enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack. However, it may also promote side reactions such as reduction of the aldehyde.[3] Therefore, careful control of reaction conditions is crucial to achieve high yields of the desired secondary alcohol.

Reaction Scheme

The general scheme for the Grignard reaction with this compound is as follows:

2,3,3,3-TetrafluoropropanalGrignard ReagentMagnesium Alkoxide IntermediateFluorinated Secondary Alcohol

Where 'R' can be an alkyl, aryl, or vinyl group, and 'X' is a halogen (typically Cl, Br, or I).

Experimental Protocols

3.1. General Considerations

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents and atmospheric moisture.[4][5] All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). Anhydrous solvents are essential for the success of the reaction.[6]

-

Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent quenching of the Grignard reagent.

-

Grignard Reagent Preparation: While many Grignard reagents are commercially available, they can also be prepared in situ by reacting an organic halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[5][7]

3.2. Protocol for the Grignard Addition to this compound

This protocol describes the addition of a generic Grignard reagent (R-MgX) to this compound.

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride) solution in THF or diethyl ether

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Cooling bath (ice-water or dry ice-acetone)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet.

-